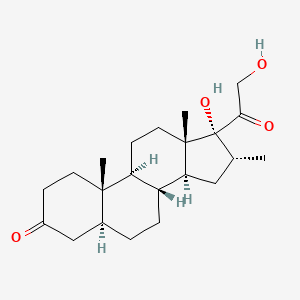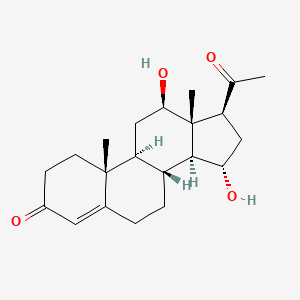
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for the treatment of various cancers. This compound is characterized by the presence of a benzoxazinone ring system and a chloroethylamino group, which contribute to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-chloroethylamine with a suitable benzoxazinone precursor. One common method involves the condensation of 2-chloroethylamine with 2-hydroxybenzamide under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxyl or amino derivatives, while oxidation can produce various oxidized forms of the compound.
科学研究应用
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other nitrogen mustard derivatives.
Biology: The compound is studied for its cytotoxic effects on cancer cells and its potential use in cancer therapy.
Medicine: It is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of lymphomas and other cancers.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one involves the alkylation of DNA. The chloroethyl group forms a highly reactive aziridinium ion, which can alkylate the N7 position of guanine bases in DNA. This alkylation leads to the formation of DNA cross-links, preventing DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
相似化合物的比较
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy, known for its broad-spectrum antitumor activity.
Chlorambucil: A nitrogen mustard used to treat chronic lymphocytic leukemia and other lymphomas.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone ring structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitrogen mustards. Its unique structure may also influence its selectivity and potency against certain types of cancer cells.
属性
CAS 编号 |
77093-93-7 |
|---|---|
分子式 |
C10H9ClN2O2 |
分子量 |
224.64 g/mol |
IUPAC 名称 |
2-(2-chloroethylamino)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-6-12-10-13-8-4-2-1-3-7(8)9(14)15-10/h1-4H,5-6H2,(H,12,13) |
InChI 键 |
KFSRFZLPZZONHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















